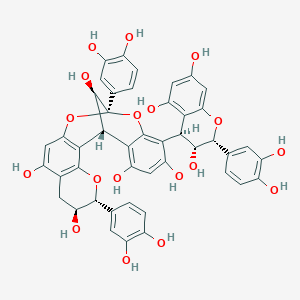
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate
Overview
Description
Synthesis Analysis
The synthesis of Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular formula of Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate is C14H8N6Na2O6S2·4H2O . The molecular weight is 538.42 .Physical And Chemical Properties Analysis
Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate appears as a light yellow to brown powder or crystal . It is sensitive to light .Scientific Research Applications
Enzyme Immobilisation
Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking . This process is crucial in various fields such as biotechnology, food processing, and pharmaceuticals where enzymes are used as catalysts.
Gelatin Crosslinking
When Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate absorbs enough energy, it produces nitrogen gas and a free radical nitrene. The nitrene then crosslinks two gelatin proteins, preventing the gelatin from melting in hot water . This property is particularly useful in the food industry and in photographic processes.
Fluorescence Detection
A highly sensitive fluorescence detection method for tobacco mosaic virus (TMV) RNA is based on the in situ reaction of Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate . This application is significant in the field of plant pathology and virology.
Photographic Processes
Due to its ability to crosslink gelatin proteins, Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is used in photographic processes . It helps in the creation of a stable emulsion which is crucial in the development of photographic films.
Biochemical Research
Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is used in biochemical research due to its unique properties. Its ability to react with various biological molecules makes it a valuable tool in studying biochemical processes .
Material Science
In material science, Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is used in the synthesis of new materials. Its unique chemical structure allows it to form complex structures with other molecules .
Safety and Hazards
Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate is harmful if swallowed, in contact with skin, or if inhaled . It is also a flammable solid . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Mechanism of Action
- In the case of enzyme immobilization, DES may crosslink enzymes to fibroin or other substrates, enhancing their stability and activity .
- For fluorescence detection, DES participates in an in situ reaction with tobacco mosaic virus (TMV) RNA, resulting in highly sensitive detection .
- DES is water-soluble over a wide pH range, which enhances its versatility for various applications .
Mode of Action
Pharmacokinetics
Result of Action
properties
IUPAC Name |
disodium;5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O6S2.2Na.4H2O/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;;;;;/h1-8H,(H,21,22,23)(H,24,25,26);;;4*1H2/q;2*+1;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMRPZJTEIQWSU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate | |
CAS RN |
2718-90-3 | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-diazidostilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)





